![molecular formula C12H11ClN2OS B1622301 5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carbaldehyde CAS No. 318234-26-3](/img/structure/B1622301.png)
5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carbaldehyde
Overview
Description
5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C12H11ClN2OS
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde with phenylthiomethyl chloride under basic conditions to introduce the phenylsulfanyl group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Triethylamine in dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: 5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carboxylic acid.
Reduction: 5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antitumor Activity
Research has demonstrated that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds structurally similar to 5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carbaldehyde can inhibit cancer cell proliferation. A notable study evaluated its efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231), revealing promising results in inducing apoptosis when combined with standard chemotherapy agents like doxorubicin .
Data Table: Antitumor Activity of Pyrazole Derivatives
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
5-Chloro-1-methyl-3-pyrazole | MCF-7 | 15 | Induces apoptosis |
5-Chloro-1-methyl-3-pyrazole | MDA-MB-231 | 20 | Inhibits cell proliferation |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. The mechanism often involves the modulation of NF-kB signaling pathways .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Research indicates that pyrazole derivatives can exhibit bacteriostatic effects against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to bacterial cell death .
Pesticide Development
This compound has potential applications in developing novel pesticides. Its unique chemical properties enable it to act as an effective fungicide or herbicide, targeting specific biochemical pathways in pests while minimizing harm to non-target organisms.
Case Study: Efficacy as a Fungicide
A study conducted on various fungal pathogens demonstrated that formulations containing this pyrazole derivative showed significant antifungal activity. The compound was effective against common agricultural pathogens, suggesting its viability as a biopesticide .
Polymer Chemistry
In material science, the compound's unique structure can be utilized in synthesizing new polymers with enhanced properties. Pyrazole derivatives are being explored for their potential to improve thermal stability and mechanical strength in polymer matrices.
Case Study: Polymer Blends
Research on polymer blends incorporating pyrazole derivatives indicates improved mechanical properties compared to traditional materials. The incorporation of this compound into polycarbonate matrices resulted in enhanced impact resistance and thermal stability .
Mechanism of Action
The mechanism of action of 5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The phenylsulfanyl group may play a role in modulating the compound’s biological activity by interacting with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
- 5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carboxylic acid
Uniqueness
5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carbaldehyde is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.
Biological Activity
5-Chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carbaldehyde, with the CAS number 318234-26-3, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The molecular formula of this compound is with a molecular weight of 266.75 g/mol. It has a melting point range of 105–107 °C and is classified as an irritant, indicating potential toxicity upon exposure .
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₁ClN₂OS |
Molecular Weight | 266.75 g/mol |
Melting Point | 105–107 °C |
CAS Number | 318234-26-3 |
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Compounds similar to 5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole have shown effectiveness against various bacterial and fungal strains. The presence of the phenylsulfanyl group may enhance this activity through improved lipophilicity and cellular penetration .
- Anticancer Properties : Pyrazole derivatives are being explored for their anticancer potential. Studies have demonstrated that certain pyrazoles can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Antimicrobial Activity
A study evaluating the antimicrobial properties of various pyrazole derivatives found that compounds with similar structures to 5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, suggesting potential as an alternative therapeutic agent .
Anticancer Activity
In vitro assays demonstrated that 5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole significantly reduced the viability of human cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. Further mechanistic studies revealed that it modulated key signaling pathways associated with cell survival and proliferation .
Anti-inflammatory Properties
Research published in medicinal chemistry highlighted the compound's ability to reduce edema in animal models of inflammation. In these studies, administration of the compound resulted in a significant decrease in paw swelling compared to control groups, indicating its potential utility in treating inflammatory disorders .
Q & A
Basic Research Questions
Q. What is the most reliable synthetic route for 5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carbaldehyde, and how can intermediates be characterized?
The compound is synthesized via the Vilsmeier-Haack reaction using 3-methyl-1-aryl-1H-pyrazol-5(4H)-one as the starting material. Key steps include:
- Formylation : Reacting the pyrazolone precursor with POCl₃ and DMF under controlled temperatures (0–5°C) to introduce the aldehyde group at the 4-position .
- Sulfanylation : Introducing the phenylsulfanyl group via nucleophilic substitution using thiophenol in the presence of K₂CO₃ as a base .
Characterization : - IR Spectroscopy : Confirm aldehyde C=O stretch at ~1680–1700 cm⁻¹ and sulfanyl C–S stretch at ~600–700 cm⁻¹ .
- ¹H/¹³C NMR : Look for aldehyde proton resonance at δ 9.8–10.2 ppm and aromatic protons from the phenylsulfanyl group (δ 7.2–7.5 ppm) .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters:
- Space Group : Typically monoclinic (e.g., P2₁/c) with Z = 4 .
- Bond Angles/Lengths : The aldehyde group exhibits a planar geometry (C4–C5–O1 angle ~120°), while the phenylsulfanyl moiety adopts a dihedral angle of ~70° relative to the pyrazole ring, influencing steric interactions .
Software : SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used for crystallographic analysis .
Q. What preliminary biological activities have been reported for derivatives of this compound?
Derivatives synthesized via Knoevenagel condensation (e.g., with ethyl cyanoacetate) show anticonvulsant activity in rodent models:
- MES Test : ED₅₀ values < 30 mg/kg for ethyl-2-cyano-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-yl)propionate .
- SAR : Electron-withdrawing substituents (e.g., Cl, CF₃) enhance activity by modulating electron density at the pyrazole core .
Advanced Research Questions
Q. How do reaction conditions (solvent, catalyst, temperature) influence the yield of the Vilsmeier-Haack formylation step?
Contradictions : Some studies report higher yields using microwave-assisted synthesis (80°C, 10 min) vs. traditional reflux (24 hrs, 60°C), but reproducibility depends on precursor purity .
Q. What analytical discrepancies arise in characterizing phenylsulfanyl-substituted pyrazoles, and how can they be resolved?
- Discrepancy 1 : Ambiguous ¹H NMR splitting patterns due to hindered rotation of the phenylsulfanyl group. Solution : Variable-temperature NMR (VT-NMR) at 50°C simplifies splitting by accelerating rotation .
- Discrepancy 2 : Overlapping LC-MS peaks for regioisomers. Solution : Use high-resolution LC-MS (Q-TOF) with ion mobility separation .
Q. What computational methods are effective in predicting the reactivity of this compound in nucleophilic substitutions?
- DFT Calculations : B3LYP/6-31G(d) level accurately predicts electrophilic sites. The aldehyde carbon (C5) and C3 (adjacent to sulfanyl) show highest Fukui indices (f⁺ > 0.15), making them prone to nucleophilic attack .
- MD Simulations : Reveal solvent effects (e.g., DMSO stabilizes transition states via hydrogen bonding) .
Q. Methodological Recommendations
Q. How to optimize recrystallization for high-purity samples?
- Solvent System : Ethanol/water (4:1 v/v) at 60°C yields needle-shaped crystals with >99% purity (confirmed by DSC) .
- Slow Evaporation : Maintain a gradient cooling rate (2°C/hr) to avoid amorphous precipitates .
Q. What spectroscopic techniques are critical for distinguishing positional isomers?
Properties
IUPAC Name |
5-chloro-1-methyl-3-(phenylsulfanylmethyl)pyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c1-15-12(13)10(7-16)11(14-15)8-17-9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXOYVVIFLGTRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)CSC2=CC=CC=C2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377144 | |
Record name | 5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
318234-26-3 | |
Record name | 5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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